molecular formula C16H14N2O B7790168 2-methyl-4,4-diphenyl-1H-imidazol-5-one CAS No. 24133-90-2

2-methyl-4,4-diphenyl-1H-imidazol-5-one

Cat. No.: B7790168
CAS No.: 24133-90-2
M. Wt: 250.29 g/mol
InChI Key: DCZLYXOCZHTFQX-UHFFFAOYSA-N
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Description

2-Methyl-4,4-diphenyl-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,4-diphenyl-1H-imidazol-5-one typically involves the cyclization of amido-nitriles. One common method is the reaction of benzil, salicylaldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4-diphenyl-1H-imidazol-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-Methyl-4,4-diphenyl-1H-imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4,4-diphenyl-1H-imidazol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,4-diphenyl-1H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar imidazole derivatives .

Properties

IUPAC Name

2-methyl-4,4-diphenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-17-15(19)16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZLYXOCZHTFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347259
Record name 2-methyl-4,4-diphenyl-1H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24133-90-2
Record name 2-methyl-4,4-diphenyl-1H-imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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